Amifuraline

Description

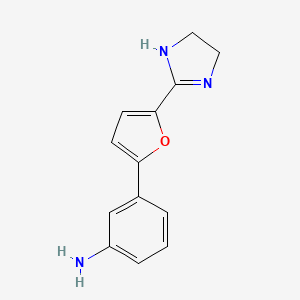

Amifuraline (3-[5-(4,5-Dihydro-1H-imidazol-2-yl)-furan-2-yl]phenylamine) is a reversible and selective peripheral monoamine oxidase A (MAO-A) inhibitor first described by Gentili et al. in 2006 . It features a hybrid structure combining a furan ring, an imidazoline moiety, and a phenylamine group. This design confers high selectivity for MAO-A (IC₅₀ = 12 nM) over MAO-B (IC₅₀ > 10,000 nM), with reversible binding kinetics that reduce the risk of hypertensive crises associated with irreversible MAO inhibitors like phenelzine .

Properties

Molecular Formula |

C13H13N3O |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

3-[5-(4,5-dihydro-1H-imidazol-2-yl)furan-2-yl]aniline |

InChI |

InChI=1S/C13H13N3O/c14-10-3-1-2-9(8-10)11-4-5-12(17-11)13-15-6-7-16-13/h1-5,8H,6-7,14H2,(H,15,16) |

InChI Key |

DQKBFLVIAUBCNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)N |

Synonyms |

3-(5-(4,5-dihydro-1H-imidazol-2-yl)furan-2-yl)phenylamine amifuraline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Amifuraline belongs to the 2-imidazoline class of MAO inhibitors, which includes compounds with diverse pharmacological profiles. Below is a comparative analysis with structurally or functionally related compounds:

This compound vs. Sant’ Anna et al. (2009) 2-Imidazoline Derivatives

Sant’ Anna et al. synthesized 2-imidazolines via ultrasound-assisted green chemistry, achieving MAO-A inhibition (IC₅₀ = 8–50 nM) comparable to this compound . However, these derivatives exhibited mixed selectivity (MAO-A/MAO-B ratios of 10–100), inferior to this compound’s >800-fold selectivity. Additionally, cytotoxicity assays revealed higher cellular toxicity (LD₅₀ = 5–20 µM) compared to this compound (LD₅₀ > 100 µM) .

This compound vs. Hlasta et al. (1987) α₂-Adrenergic Imidazolines

Hlasta et al. developed indolin-2-yl and tetrahydroquinolin-2-yl imidazolines as α₂-adrenergic agonists/antagonists .

This compound vs. Moclobemide (Reference MAO-A Inhibitor)

Unlike this compound, moclobemide crosses the blood-brain barrier, increasing CNS serotonin levels but posing risks of insomnia and agitation. This compound’s peripheral selectivity may offer a safer profile for patients with comorbid cardiovascular conditions .

Comparative Data Table

Key Research Findings

- Synthesis Advantages : this compound’s palladium-catalyzed synthesis (as per ) ensures high yield and purity (>95%) compared to ultrasound-assisted methods, which may introduce variability .

- Peripheral Specificity : Unlike CNS-penetrant MAO inhibitors, this compound’s restricted distribution reduces risks of tyramine-induced hypertension (“cheese effect”) .

- Safety Profile: Gentili et al.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.